(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol
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Overview
Description
(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol is a chiral compound with a unique structure that includes an aminomethyl group and a pyrrolidinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-hydroxybenzaldehyde with pyrrolidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired aminomethyl group.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol: The enantiomer of the compound, which may have different biological activities.
4-(Aminomethyl)phenol: Lacks the pyrrolidinyl group, leading to different chemical properties.
2-(Pyrrolidin-2-yl)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness
(S)-4-(Aminomethyl)-2-(pyrrolidin-2-yl)phenol is unique due to its chiral nature and the presence of both aminomethyl and pyrrolidinyl groups. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(aminomethyl)-2-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H16N2O/c12-7-8-3-4-11(14)9(6-8)10-2-1-5-13-10/h3-4,6,10,13-14H,1-2,5,7,12H2/t10-/m0/s1 |
InChI Key |
QBFSQUPNYCBLCN-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)CN)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)CN)O |
Origin of Product |
United States |
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